molecular formula C10H9NO2S B11773423 5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11773423
M. Wt: 207.25 g/mol
InChI Key: QILJHCZTGCMOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: is a heterocyclic compound that features a pyrrole ring substituted with a thiophene ring and a carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrrole and thiophene rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrrole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound’s structure is similar to that of known pharmacologically active molecules, making it a candidate for drug development. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the development of new materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar structure but lacks the pyrrole ring.

    3-Methylthiophene: Similar thiophene ring but lacks the carboxylic acid and pyrrole ring.

    Pyrrole-2-carboxylic acid: Similar pyrrole ring but lacks the thiophene ring.

Uniqueness: The combination of the pyrrole and thiophene rings in 5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid imparts unique electronic and chemical properties.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

5-methyl-3-thiophen-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H9NO2S/c1-6-5-7(8-3-2-4-14-8)9(11-6)10(12)13/h2-5,11H,1H3,(H,12,13)

InChI Key

QILJHCZTGCMOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.